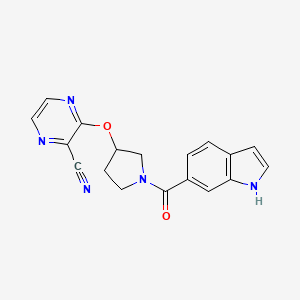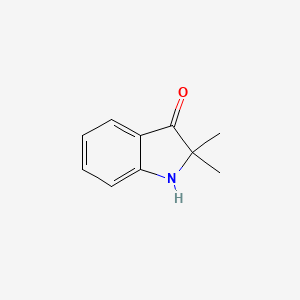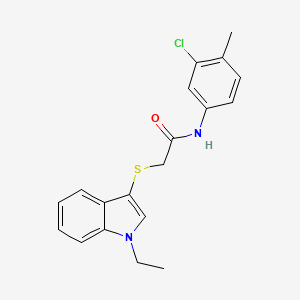![molecular formula C14H14BrCl2N3 B2942107 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride CAS No. 1909318-72-4](/img/structure/B2942107.png)
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C14H12BrN3·2HCl It is a brominated derivative of benzodiazole, which is a class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:
Bromination: The starting material, 1H-1,3-benzodiazole, undergoes bromination at the 6-position to form 6-bromo-1H-1,3-benzodiazole.
Methylation: The brominated compound is then methylated to introduce the methyl group at the 2-position, resulting in 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine.
Amination: Finally, the methylated compound is subjected to amination to introduce the aniline group, forming 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline.
Dihydrochloride Formation: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitrobenzene derivatives, azo compounds, and other oxidized anilines.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interactions with biological molecules and pathways.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride is similar to other brominated benzodiazoles, such as 6-bromo-1H-1,3-benzodiazole and 2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine. its unique structure and properties set it apart from these compounds. The presence of the aniline group and the dihydrochloride salt form contribute to its distinct chemical behavior and applications.
Comparison with Similar Compounds
6-bromo-1H-1,3-benzodiazole
2-(6-bromo-1H-1,3-benzodiazol-2-yl)methylamine
Telmisartan (a related benzodiazole derivative)
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
4-[(6-bromo-1H-benzimidazol-2-yl)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3.2ClH/c15-10-3-6-12-13(8-10)18-14(17-12)7-9-1-4-11(16)5-2-9;;/h1-6,8H,7,16H2,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPLYRDPRCRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)Br)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[(3-methylpyridin-4-yl)methyl]sulfamoyl fluoride](/img/structure/B2942029.png)


![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)

![5-(1,2,3-thiadiazol-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2942034.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2942035.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)

![4-chlorophenyl (3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2942039.png)


